molecular formula C16H14 B105788 2,9-Dimethylphenanthrene CAS No. 17980-09-5

2,9-Dimethylphenanthrene

Cat. No. B105788
CAS RN: 17980-09-5
M. Wt: 206.28 g/mol
InChI Key: UBHFDMXPUHEOGF-UHFFFAOYSA-N
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Description

2,9-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon composed of three fused benzene rings .


Molecular Structure Analysis

The molecular structure of 2,9-Dimethylphenanthrene consists of a phenanthrene core with two methyl groups attached at the 2nd and 9th carbon atoms . The molecular weight of this compound is 206.2824 .

Scientific Research Applications

Nuclear Magnetic Resonance Studies

2,9-Dimethylphenanthrene has been studied using nuclear magnetic resonance (NMR) techniques. Bavin, Bartle, and Smith (1965) identified the substitution position of an ethyl-9,10-dimethylphenanthrene through NMR studies, demonstrating the compound's utility in molecular structure analysis (Bavin, Bartle, & Smith, 1965).

Synthesis and Chemical Analysis

Research on dimethylphenanthrenes like 2,9-Dimethylphenanthrene has focused on their synthesis. Böhme, Lorentzen, and Jørgensen (2017) reported on the regiospecific synthesis of various dimethylphenanthrenes, including 2,9-Dimethylphenanthrene, highlighting methods like directed ortho metalation and Suzuki–Miyaura cross-coupling reactions (Böhme, Lorentzen, & Jørgensen, 2017).

Chromatographic Analysis

The compound has been used in chromatographic studies. Garrigues et al. (1989) investigated the retention behavior of dimethylphenanthrene isomers, including 2,9-Dimethylphenanthrene, in reversed-phase liquid chromatography, providing insights into the molecular shape and behavior of such compounds (Garrigues et al., 1989).

Vibrational Spectroscopy and Chemical Properties

Ali et al. (2015) conducted a comprehensive study on the vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene, which can provide insights into the properties of related compounds like 2,9-Dimethylphenanthrene. Their research included FT-IR, FT-Raman, Mass, and NMR spectroscopy analyses (Ali et al., 2015).

Environmental and Ecological Studies

Rhodes et al. (2005) used dimethylphenanthrenes, including 2,9-Dimethylphenanthrene, to study their effects on the embryonic development of the Japanese medaka, a type of fish. This research highlights the ecological and environmental implications of such compounds (Rhodes et al., 2005).

Isomerism in Complex Formation

Rimoldi et al. (2012) discovered unexpected isomerism in complexes involving 2,9-dimethylphenanthroline, which can be extrapolated to understand the behavior of similar compounds like 2,9-Dimethylphenanthrene in complex formation (Rimoldi et al., 2012).

Maturity and Origin Indicators in Crude Oils

Budzinski et al. (1995) demonstrated that distributions of methylated phenanthrenes, including dimethylphenanthrenes like 2,9-Dimethylphenanthrene, serve as indicators of maturity and origin in crude oils and rock extracts. This application is vital in geochemical and petrological studies (Budzinski et al., 1995).

properties

IUPAC Name

2,9-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-7-8-15-13(9-11)10-12(2)14-5-3-4-6-16(14)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHFDMXPUHEOGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3C(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170870
Record name Phenanthrene, 2,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,9-Dimethylphenanthrene

CAS RN

17980-09-5
Record name Phenanthrene, 2,9-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,9-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
H Kobayashi - Bulletin of the Chemical Society of Japan, 1962 - journal.csj.jp
The Friedel-Crafts succinoylation of 7-isopropyl-1-methylnaphthalene furnished 4-(6-isopropyl-4-methyl-1-naphthyl)-4-oxobutyric: acid (I) along with a minor product, which was …
Number of citations: 2 www.journal.csj.jp
RD Haworth, CR Mavin, G Sheldrick - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… After synthesising 2: 9-dimethylphenanthrene, other developments in connexion with “C1&6” caused us to abandon experiments in this direction, and to concentrate our attention on the …
Number of citations: 18 pubs.rsc.org
Y Klibansky, D Ginsburg - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… Essentially the same approach was subsequently used to synthesise 2 : 9dimethylphenanthrene by utilising the Grignard reaction of the carbonyl groups in the tricyclic diketone formed, …
Number of citations: 3 pubs.rsc.org
ED Bergmann, J Szmuszkovicz - Journal of the American …, 1953 - ACS Publications
4-Phenyl-2-cyclohexenone which is obtained together with some isomers in the Dieckmann condensation of methyl 7-phenyl-7-acetobutyrate, undergoes a Michael condensation with …
Number of citations: 12 pubs.acs.org
M Radke, H Willsch, D Welte - Analytical Chemistry, 1984 - ACS Publications
A methodfor semipreparative liquid chromatographic separation of aromatic ring classes In crude oils and the organic extracts of rock and coal samples was developed. Partially …
Number of citations: 93 pubs.acs.org
ES Abdullah, MA Ebiad, AM Rashad… - Egyptian Journal of …, 2021 - Elsevier
The study is paying attention to the variation of the comparative abundance of naphthalenes, phenanthrenes of aromatic fractions separated from seven different Egyptian crude oils, …
Number of citations: 6 www.sciencedirect.com
BA Benner Jr, GE Gordon, SA Wise - Environmental Science & …, 1989 - ACS Publications
Suspended particulate matter samples were collected by high-volume samplers in a heavily traveled roadway tunnel to characterize the mobile source emissions (diesel-and gasoline-…
Number of citations: 373 pubs.acs.org
Y Sun, W Püttmann, W Kalkreuth, B Horsfield - International Journal of Coal …, 2002 - Elsevier
Six samples of Carboniferous (Mississippian–Pennsylvanian) coal (Seam 9-3) and 11 samples of Permian coal (Seam 2) from the Xingtai Coalfield were studied by petrological and …
Number of citations: 91 www.sciencedirect.com
Y Li - Energy exploration & exploitation, 2011 - journals.sagepub.com
Eight coal samples of Seam 9 were taken from the Anjialing Mine, Ningwu Coalfield, Shanxi Province, and were analysed by organic geochemical methods. The results indicate that the …
Number of citations: 4 journals.sagepub.com
GS Frysinger, RB Gaines - Journal of Separation Science, 2001 - Wiley Online Library
Comprehensive two‐dimensional gas chromatography (GC×GC) has been used to separate and identify biomarker molecules in crude oil. The biomarkers examined include alkylated …

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